3'-Amino-2',3'-dideoxyinosine
CAS No.: 1222689-74-8
Cat. No.: VC11664047
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1222689-74-8 |
---|---|
Molecular Formula | C10H13N5O3 |
Molecular Weight | 251.24 g/mol |
IUPAC Name | 9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Standard InChI | InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6+,7+/m0/s1 |
Standard InChI Key | CHWLAIBBKPETPZ-RRKCRQDMSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N |
SMILES | C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N |
Canonical SMILES | C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N |
Introduction
Structural and Nomenclature Characteristics
3'-Amino-2',3'-dideoxyinosine belongs to the class of dideoxynucleosides, which lack hydroxyl groups at both the 2' and 3' positions of the sugar ring. The compound’s systematic IUPAC name is 9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,9-dihydro-6H-purin-6-one, reflecting its purine base (hypoxanthine) and modified furanose ring . The amino group at the 3' position introduces basicity and hydrogen-bonding potential, which may influence interactions with enzymes or nucleic acids.
Table 1: Key Structural and Physical Properties
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 251.24 g/mol |
Physical Form | Off-white to yellow powder |
Water Solubility | 50 mg/mL (at 25°C) |
CAS Registry Number | 2197044-57-6 |
Physicochemical and Stability Profiles
The compound’s off-white to yellow coloration suggests sensitivity to oxidation or light-induced degradation. Its solubility in aqueous environments (50 mg/mL) facilitates formulation for in vitro assays but may necessitate stabilization strategies for long-term storage. Key stability considerations include:
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pH Sensitivity: Degradation via glycosidic bond cleavage under acidic conditions.
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Thermal Stability: Recommendations for storage at -20°C to prevent decomposition.
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Enzymatic Susceptibility: Potential deamination by cellular enzymes, altering bioactivity.
Research Gaps and Future Directions
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Synthetic Optimization: Developing stereocontrolled routes to improve yield and purity.
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Mechanistic Studies: Elucidating interactions with viral polymerases and cellular kinases.
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Therapeutic Efficacy: Preclinical evaluation in antiviral and anticancer models.
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Stability Enhancement: Formulation strategies (e.g., prodrugs) to mitigate degradation.
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